O6-Ethyl-2'-deoxyguanosine-d5
CAS No.:
Cat. No.: VC0199763
Molecular Formula: C₁₂H₁₄D₅N₅O₄
Molecular Weight: 302.34
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₂H₁₄D₅N₅O₄ |
|---|---|
| Molecular Weight | 302.34 |
Introduction
Structural Characteristics and Chemical Properties
O6-Ethyl-2'-deoxyguanosine-d5 is a deuterated analog of O6-ethyl-2'-deoxyguanosine (O6-EtdG), featuring five deuterium atoms in the ethyl group at the O6 position of guanine. This strategic deuteration provides mass spectrometric differentiation from non-deuterated analogs while maintaining nearly identical chemical behavior. The compound consists of a 2'-deoxyribose sugar moiety connected to a modified guanine base through an N-glycosidic bond. The critical modification is the substitution of the keto group at the O6 position with a deuterated ethoxy group (CD2CD3).
The molecular formula of O6-Ethyl-2'-deoxyguanosine-d5 is C12H14D5N5O4, reflecting the replacement of five hydrogen atoms with deuterium. It has a molecular weight of approximately 302.34 g/mol, slightly higher than its non-deuterated counterpart due to the presence of deuterium atoms. The IUPAC name for this compound is (2R,3S,5R)-5-[2-amino-6-(1,1,2,2,2-pentadeuterioethoxy)-3,6-dihydropurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol, which precisely describes its structural configuration and the positions of the deuterium atoms.
Physical and Chemical Properties
The physical properties of O6-Ethyl-2'-deoxyguanosine-d5 closely resemble those of its non-deuterated analog, with slight differences in behavior due to the isotope effect. The compound appears as a white to off-white solid with limited solubility in water but improved solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. The deuteration at the ethyl group positions provides enhanced stability for mass spectrometric analysis without significantly altering its chemical reactivity in most biological systems.
Table 1: Key Physical and Chemical Properties of O6-Ethyl-2'-deoxyguanosine-d5
| Property | Value |
|---|---|
| Molecular Formula | C12H14D5N5O4 |
| Molecular Weight | 302.34 g/mol |
| Physical Appearance | White to off-white solid |
| Solubility | Limited in water, soluble in DMSO and methanol |
| Melting Point | Approximately 215-220°C (estimated) |
| Storage Conditions | -20°C, protected from light and moisture |
| Stability | Stable under normal laboratory conditions |
| InChI Key | UQEKXBPUUBIVAY-FPPZJUSISA-N |
Synthetic Approaches
The synthesis of O6-Ethyl-2'-deoxyguanosine-d5 typically involves selective alkylation of 2'-deoxyguanosine using deuterated ethylating agents. This process requires careful control of reaction conditions to ensure selective modification at the O6 position rather than at the N7 or other positions of the guanine base. The synthetic route often employs protecting groups to prevent unwanted reactions at other reactive sites of the nucleoside.
A common synthetic approach involves treating protected 2'-deoxyguanosine with a deuterated ethylating agent such as deuterated ethyl iodide (CD3CD2I) in the presence of a suitable base, followed by deprotection steps to yield the final product. Purification is typically achieved through a combination of column chromatography and recrystallization to ensure high purity (>98%), which is essential for its application as an analytical standard.
| DNA Adduct | Approximate Half-Life (Rat Tissue) | Primary Repair Mechanism |
|---|---|---|
| O6-Ethyl-2'-deoxyguanosine | ~14 hours | MGMT |
| O6-Methyl-2'-deoxyguanosine | ~12 hours | MGMT |
| O2-Ethylthymidine | 11-20 days | Not efficiently repaired |
| O4-Ethylthymidine | 11-20 days | Not efficiently repaired |
Analytical Applications and Detection Methods
Due to its deuterium labeling, O6-Ethyl-2'-deoxyguanosine-d5 is exceptionally valuable as an internal standard for the quantitative analysis of DNA adducts in biological samples. The deuterium labeling provides a mass shift that allows clear differentiation from endogenous or exogenously formed non-deuterated adducts during mass spectrometric analysis, while maintaining nearly identical chromatographic behavior.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for detecting and quantifying O6-ethylguanine adducts in DNA is liquid chromatography-tandem mass spectrometry (LC-MS/MS) using isotope-labeled internal standards such as O6-Ethyl-2'-deoxyguanosine-d5. This approach provides high sensitivity and specificity, allowing detection of as few as 3 adducts per 10^8 nucleotides. The method typically involves enzymatic digestion of DNA to individual nucleosides, chromatographic separation, and subsequent mass spectrometric detection.
The use of O6-Ethyl-2'-deoxyguanosine-d5 as an internal standard corrects for variations in sample preparation, matrix effects, and ionization efficiency during LC-MS/MS analysis, thereby improving the accuracy and reliability of quantitative measurements. This is particularly important for biomonitoring studies and investigations of low-level exposures to alkylating agents, where precise quantification of DNA adducts is essential.
Other Detection Methods
While LC-MS/MS is the preferred method for quantifying O6-ethylguanine adducts, other techniques have also been employed, albeit with lower sensitivity or specificity. These include 32P-postlabeling assays, which can detect adducts with a sensitivity of approximately 1 adduct per 10^7 nucleotides, and immunoassays using monoclonal antibodies specific for O6-ethylguanine adducts, which enable single-cell analyses but may cross-react with other alkylated bases.
Table 3: Comparison of Detection Methods for O6-Ethylguanine Adducts
| Method | Detection Limit | Advantages | Limitations |
|---|---|---|---|
| LC-MS/MS with O6-Ethyl-2'-deoxyguanosine-d5 | 3 adducts/10^8 nucleotides | High specificity, excellent quantification | Requires sophisticated equipment |
| 32P-Postlabeling | <1 adduct/10^7 nucleotides | Good sensitivity | Limited structural information |
| Immunoassays | Variable, dependent on antibody | Single-cell analysis possible | Potential cross-reactivity |
Research Applications in Toxicology and Cancer Studies
O6-Ethyl-2'-deoxyguanosine-d5 has found extensive application in environmental toxicology and cancer research due to its relevance to DNA damage caused by alkylating agents. These applications span from basic mechanistic studies to biomonitoring and risk assessment of chemical exposures.
Environmental Toxicology
In environmental toxicology, O6-Ethyl-2'-deoxyguanosine-d5 serves as a reference standard for assessing DNA damage resulting from exposure to environmental alkylating agents. These agents include N-nitroso compounds found in processed foods, tobacco smoke, and industrial chemicals, as well as certain pharmaceuticals. Quantitative analysis of O6-ethylguanine adducts in DNA provides a molecular dosimeter for exposure to these agents and helps establish dose-response relationships for risk assessment purposes.
Research using O6-Ethyl-2'-deoxyguanosine-d5 as an internal standard has demonstrated that even low-level exposures to alkylating agents can result in detectable levels of DNA adducts in various tissues. These findings have implications for regulatory standards and public health policies aimed at minimizing exposures to potentially genotoxic chemicals in the environment and workplace.
Cancer Research
Comparative Analysis with Related Compounds
Understanding the structural and functional relationships between O6-Ethyl-2'-deoxyguanosine-d5 and other alkylated nucleosides provides valuable insights into the factors influencing the biological effects of DNA alkylation damage. These comparisons reveal how subtle structural differences can significantly impact repair kinetics, mutagenic potential, and ultimately, carcinogenic outcomes.
Comparison with O6-Methyl-2'-deoxyguanosine
O6-Methyl-2'-deoxyguanosine (O6-MedG) differs from O6-Ethyl-2'-deoxyguanosine primarily in the alkyl group at the O6 position, featuring a methyl (-CH3) group instead of an ethyl (-C2H5) group. Both adducts are repaired by MGMT, but with slightly different efficiencies. O6-MedG is highly mutagenic, causing G→A transitions similar to O6-EtdG, but the different size and lipophilicity of the alkyl group affect interactions with DNA polymerases and repair enzymes.
Comparison with O6-Benzyl-2'-deoxyguanosine
O6-Benzyl-2'-deoxyguanosine (O6-BnG) contains a bulkier benzyl group at the O6 position, which significantly alters its behavior in biological systems. Unlike the ethyl derivative, certain O6-BnG derivatives function as potent MGMT inhibitors, irreversibly inactivating the enzyme and potentially enhancing the cytotoxicity of alkylating chemotherapeutics. This property has been exploited in the development of MGMT inhibitors for cancer therapy.
Comparison with Bulkier O6-Adducts
More complex adducts like O6-[4-(3-Pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine (O6-POB-dG) feature larger substituents that create greater steric hindrance. These bulkier adducts are typically less efficiently repaired by MGMT, leading to prolonged DNA damage and potentially higher mutagenic risk. The comparison between these different O6-adducts illustrates how adduct size and structure influence repair efficiency and biological consequences.
Table 4: Structural and Functional Comparison of O6-Guanine Adducts
| Adduct | Alkyl Group | Repair Efficiency by MGMT | Mutagenic Outcome |
|---|---|---|---|
| O6-Ethyl-2'-deoxyguanosine | Ethyl (-C2H5) | Moderate | G→A transitions |
| O6-Methyl-2'-deoxyguanosine | Methyl (-CH3) | High | G→A transitions |
| O6-Benzyl-2'-deoxyguanosine | Benzyl (-C6H5CH2) | Low; can inhibit MGMT | G→A transitions |
| O6-POB-deoxyguanosine | Pyridyloxobutyl | Very low | G→A transitions |
Methodological Considerations for Research
The effective use of O6-Ethyl-2'-deoxyguanosine-d5 in research requires careful attention to methodological details to ensure reliable and reproducible results. These considerations span from synthesis and characterization to experimental design and data analysis.
Synthesis and Characterization
For authentic standard preparation, researchers synthesize O6-Ethyl-2'-deoxyguanosine-d5 via alkylation of 2'-deoxyguanosine using deuterated ethylating agents such as [2H5]-ethyl methanesulfonate. The purity of the synthesized compound should be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), with a target purity exceeding 95%. Complete characterization should include verification of the deuterium incorporation at the expected positions using mass spectrometry and NMR.
Sample Preparation and Analysis
When using O6-Ethyl-2'-deoxyguanosine-d5 as an internal standard for DNA adduct analysis, it is crucial to add the standard early in the sample preparation workflow, ideally before DNA hydrolysis, to account for losses during processing. The concentration of the internal standard should be optimized to fall within the linear range of the detection method while being comparable to the expected levels of the analyte.
For LC-MS/MS analysis, researchers should optimize chromatographic conditions (e.g., pH-stable columns) and be aware that deuterium labeling may cause slight shifts in retention time compared to non-deuterated analogs. This retention time shift, known as the "deuterium isotope effect," is typically more pronounced with increasing numbers of deuterium atoms and can affect chromatographic separation.
Data Analysis and Interpretation
When analyzing data from studies using O6-Ethyl-2'-deoxyguanosine-d5, researchers should apply Poisson distribution models to calculate adduct frequencies from mass spectrometry data, accounting for stochastic ionization effects. The limit of detection and quantification should be determined using appropriate statistical methods, and results should be reported with confidence intervals to reflect the uncertainty in measurements.
Researchers must also be cautious when comparing results obtained using different methodologies, as systematic biases can exist between techniques. For example, studies have shown that 32P-postlabeling may underestimate O6-ethylguanine adduct levels by approximately 3.7-fold compared to LC-MS/MS, potentially due to incomplete enzymatic digestion or co-eluting interferences.
Future Directions and Emerging Applications
The field of DNA adduct research continues to evolve, with new applications and methodologies being developed for O6-Ethyl-2'-deoxyguanosine-d5 and related compounds. These developments promise to enhance our understanding of DNA damage and repair processes and their implications for human health and disease.
Advanced Detection Technologies
Emerging technologies such as ambient ionization mass spectrometry and ion mobility spectrometry are being adapted for DNA adduct analysis, potentially offering improved sensitivity and throughput. Additionally, developments in high-resolution mass spectrometry enable more confident identification of DNA adducts in complex biological matrices without extensive sample preparation.
Another promising approach involves the use of multiple reaction monitoring (MRM) methods with internal standards like O6-Ethyl-2'-deoxyguanosine-d5 to simultaneously quantify multiple DNA adducts, providing a more comprehensive assessment of DNA damage profiles. This approach is particularly valuable for studying complex exposures to mixtures of genotoxic agents, which better reflect real-world scenarios.
Integration with Other Omics Approaches
The integration of DNA adductomics with other omics technologies, such as transcriptomics and proteomics, represents a powerful approach to understanding the biological consequences of DNA damage. By correlating DNA adduct levels with changes in gene expression and protein profiles, researchers can gain insights into cellular responses to DNA damage and identify potential biomarkers of susceptibility to genotoxic agents.
For example, studies combining O6-ethylguanine adduct measurements with transcriptomic analyses have revealed gene expression signatures associated with adduct formation and repair, providing new insights into the molecular mechanisms of alkylation-induced carcinogenesis. These integrated approaches hold promise for advancing personalized risk assessment and developing targeted intervention strategies.
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